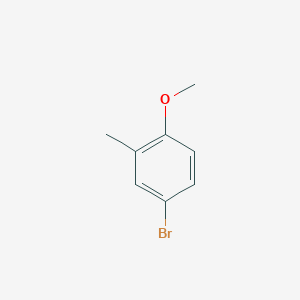

4-Bromo-2-methylanisole

Description

Contextualizing 4-Bromo-2-methylanisole within Organobromine Chemistry

Organobromine compounds, which are organic compounds containing a carbon-bromine bond, are a significant class of molecules in chemical research and industry. wikipedia.org While some are found in nature, many are synthesized for specific applications, ranging from pharmaceuticals to flame retardants. wikipedia.orgliverpooluniversitypress.co.uk this compound serves as a key example of a synthetic organobromide, utilized as a building block for creating a diverse array of other organic compounds.

Organobromine compounds are highly valued in organic synthesis due to their versatility as intermediates. The carbon-bromine bond can be readily transformed into other functional groups, making them crucial for constructing complex molecular architectures. acs.org They are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. fiveable.meresearchgate.net Common reactions involving organobromides include nucleophilic substitution, elimination, Grignard reactions, and various metal-catalyzed cross-coupling reactions. wikipedia.orgbritannica.com These reactions are pivotal in building the molecular frameworks of many modern materials and medicines.

The bromine atom plays a crucial role in the chemical reactivity of organobromine compounds. Bromine is more electronegative than carbon, which polarizes the carbon-bromine bond and makes the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This polarity is a key factor in nucleophilic substitution reactions.

Furthermore, the bromine atom serves as an excellent leaving group, a stable species that can detach from a molecule. This property is vital for both substitution and elimination reactions. youtube.com In the context of modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki and Corey-House synthesis), the bromine atom facilitates the initial step of oxidative addition to the metal catalyst, thereby activating the molecule for subsequent bond formation. libretexts.org The reactivity of organobromides is often considered a good compromise between that of the more reactive organoiodides and the less reactive organochlorides. youtube.com

The utility of organohalides in synthesis is heavily dependent on the nature of the halogen atom (Fluorine, Chlorine, Bromine, Iodine). The reactivity of these compounds generally increases down the group in the periodic table (C-F < C-Cl < C-Br < C-I). This trend is directly related to the carbon-halogen bond strength and the ability of the halide to act as a leaving group.

| Property | Organofluorides | Organochlorides | Organobromides | Organoiodides |

| Reactivity | Low | Moderate | Good | High |

| Bond Strength (C-X) | High | Moderate | Lower | Lowest |

| Leaving Group Ability | Poor | Fair | Good | Excellent |

| Cost | Varies | Low | Moderate | High |

| Synthetic Applications | Specialized applications | General use, less reactive | Versatile, good balance | Highly reactive, used when needed |

This table provides a generalized comparison of organohalides in the context of synthetic organic chemistry.

Organobromides represent a favorable balance of reactivity and cost for many applications. wikipedia.org While organoiodides are more reactive, they are also more expensive and can be less stable. Organochlorides are cost-effective but often require harsher reaction conditions or more active catalysts to undergo the same transformations as organobromides. youtube.com This intermediate reactivity makes organobromides like this compound highly versatile and widely used in synthetic chemistry. youtube.com

Historical Perspective of Anisole (B1667542) Derivatives in Organic Synthesis

Anisole and its derivatives have a long history in organic chemistry, serving as foundational structures in the synthesis of a wide range of compounds. Anisole itself, or methoxybenzene, is a key precursor to perfumes, insect pheromones, and pharmaceuticals.

The synthesis of anisole derivatives has evolved significantly over time. Early methods often relied on classical reactions such as the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent. Aromatic bromination, a type of electrophilic aromatic substitution, has also been a long-standing method to introduce bromine onto the anisole ring. wikipedia.org

More recently, the field has seen the advent of powerful transition metal-catalyzed cross-coupling reactions. These modern techniques have revolutionized the synthesis of complex anisole derivatives. For instance, nickel-catalyzed cross-coupling reactions have been developed for the enantioconvergent transformation of anisole derivatives by cleaving the C-OMe bond. researchgate.netacs.org Furthermore, electrochemical methods are being explored for the dearomatization of anisole derivatives to create complex spiro compounds, which are important structural motifs in natural products. chinesechemsoc.org These advanced methodologies offer greater efficiency, control, and access to a wider variety of molecular structures than previously possible.

The structural motif of anisole is found in numerous biologically active compounds and advanced materials. In drug discovery, anisole derivatives are often explored as scaffolds for developing new therapeutic agents. ontosight.ai For example, methoxy-substituted compounds are used in the synthesis of unnatural amino acids and other building blocks for peptide-based drugs. nih.govacs.org

In materials science, the unique electronic and physical properties of anisole derivatives are harnessed to create new functional materials. They have been investigated for their use in developing dopant-free hole-transport materials for perovskite solar cells, aiming to improve efficiency and stability. mdpi.com The ability to fine-tune the properties of these materials by modifying the substitution pattern on the anisole ring makes them highly attractive for a range of applications, from electronics to photonics. ontosight.ai

Structural Features and Nomenclature of this compound

The chemical identity and properties of this compound are defined by its molecular structure and the systematic naming conventions used to describe it. The compound's molecular formula is C₈H₉BrO. cymitquimica.comthermofisher.comthermofisher.comscbt.comfishersci.ca

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 14804-31-0 cymitquimica.comsigmaaldrich.comthermofisher.comthermofisher.comscbt.com |

| Molecular Formula | C₈H₉BrO cymitquimica.comthermofisher.comthermofisher.comscbt.comfishersci.ca |

| Molecular Weight | 201.06 g/mol sigmaaldrich.comscbt.comcookechem.comsigmaaldrich.com |

| SMILES | BrC1=CC=C(OC)C(=C1)C cymitquimica.com |

| InChI | InChI=1S/C8H9BrO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 cymitquimica.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| InChIKey | UDLRGQOHGYWLCS-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.comthermofisher.comthermofisher.comsigmaaldrich.comchemicalbook.com |

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 4-bromo-1-methoxy-2-methylbenzene . thermofisher.comthermofisher.comnih.gov This name is derived by identifying the parent structure as a benzene (B151609) ring substituted with a methoxy (B1213986) (-OCH₃), a methyl (-CH₃), and a bromo (-Br) group. The substituents are numbered to give them the lowest possible locants, with the principal functional group (in this case, determined by alphabetical order when no principal group is present) often guiding the numbering. For anisole derivatives, the carbon atom bearing the methoxy group is typically assigned position 1. Consequently, the methyl group is at position 2, and the bromine atom is at position 4.

Common synonyms for this compound include 5-Bromo-2-methoxytoluene and 2-Methyl-4-bromoanisole. cymitquimica.comchemdad.com

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit stereoisomerism such as enantiomerism or diastereomerism. The standard InChIKey confirms the absence of stereocenters. cymitquimica.comsigmaaldrich.comthermofisher.comthermofisher.comsigmaaldrich.comchemicalbook.com

However, numerous constitutional isomers (or structural isomers) exist, which have the same molecular formula (C₈H₉BrO) but different arrangements of atoms. These isomers possess distinct physical and chemical properties. For instance, 2-Bromo-4-methylanisole (B1265754) (CAS 22002-45-5) is a notable isomer where the bromine and methyl groups have swapped positions on the benzene ring relative to the methoxy group. nih.govcymitquimica.com Other positional isomers include 4-bromo-3-methylanisole. patsnap.com The specific placement of the bromo, methyl, and methoxy groups on the aromatic ring is critical in directing the outcomes of chemical reactions. cdnsciencepub.com

Table 2: Comparison of this compound and a Key Isomer

| Compound | IUPAC Name | CAS Number | Structure |

|---|---|---|---|

| This compound | 4-bromo-1-methoxy-2-methylbenzene | 14804-31-0 | A benzene ring with a methoxy group at C1, a methyl group at C2, and a bromine atom at C4. |

| 2-Bromo-4-methylanisole | 2-bromo-1-methoxy-4-methylbenzene | 22002-45-5 | A benzene ring with a methoxy group at C1, a bromine atom at C2, and a methyl group at C4. nih.gov |

Research Scope and Objectives for this compound Investigations

The primary focus of research involving this compound is its application in organic synthesis. cymitquimica.com The presence of the bromine atom makes it a suitable substrate for a variety of cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. cymitquimica.com The electron-donating methoxy and methyl groups influence the reactivity and regioselectivity of these transformations.

Key research objectives for investigations involving this compound include:

Synthesis of Agrochemicals and Pharmaceuticals : It serves as a key starting material or intermediate in the synthesis of more complex molecules for the agricultural and pharmaceutical industries. cymitquimica.comcymitquimica.com

Precursor for Phenolic Compounds : Research has demonstrated its use in the synthesis of valuable phenolic compounds. For example, it can be used to prepare 4-isopropyl-2-methylphenol (B1604796) and 4-methoxy-3-methylphenol (B82514). cookechem.comsigmaaldrich.comchemdad.comlabcompare.com

Substrate in Arylation Reactions : It has been utilized as a substrate for the α-arylation of sulfonamides, a reaction that forms a new carbon-carbon bond. chemdad.comlabcompare.comsigmaaldrich.com

Preparation via Bromination : Studies also focus on its synthesis, which can be achieved through the bromination of 2-methylanisole (B146520) (o-methylanisole). chemdad.comlabcompare.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLRGQOHGYWLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345958 | |

| Record name | 4-Bromo-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14804-31-0 | |

| Record name | 4-Bromo-2-methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Methylanisole

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination stands as the cornerstone for the synthesis of 4-Bromo-2-methylanisole. Various strategies have been developed to enhance the efficiency and selectivity of this transformation, primarily focusing on the regioselective bromination of o-methylanisole.

The key to a successful synthesis of this compound lies in the control of regioselectivity during the bromination of o-methylanisole. The desired product is formed when the electrophilic bromine attacks the position para to the methoxy (B1213986) group.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of isomeric byproducts. Factors such as the choice of brominating agent, solvent, temperature, and reaction time play a pivotal role. Research has shown that the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile (B52724) provides excellent results.

A study by Carreño et al. (1995) demonstrated that the bromination of 2-methylanisole (B146520) using NBS in acetonitrile at room temperature is highly efficient, affording the desired this compound in high yield with excellent regioselectivity. The reaction proceeds smoothly without the need for a catalyst and is complete within a short timeframe.

| Entry | Substrate | Brominating Agent | Solvent | Time (h) | Yield (%) of this compound | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Methylanisole | NBS | Acetonitrile | 0.5 | 95 | Carreño et al., 1995 mdma.ch |

Lewis acids are commonly employed as catalysts in electrophilic aromatic bromination to increase the electrophilicity of the bromine molecule. Catalysts such as ferric bromide (FeBr₃) and aluminum chloride (AlCl₃) polarize the Br-Br bond, generating a more potent electrophile that can readily attack the electron-rich aromatic ring of o-methylanisole.

While specific studies detailing the use of FeBr₃ or AlCl₃ for the regioselective synthesis of this compound are not extensively documented in readily available literature, the general mechanism involves the coordination of the Lewis acid to one of the bromine atoms, creating a bromonium ion-like species. This highly reactive species is then attacked by the aromatic ring, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the brominated product. The choice of Lewis acid and reaction conditions can influence the regioselectivity and the formation of polybrominated byproducts.

The use of N-Bromosuccinimide (NBS) as a brominating agent offers several advantages over molecular bromine, including ease of handling and enhanced safety. When used in conjunction with a polar solvent like acetonitrile, NBS provides a mild and highly regioselective method for the bromination of activated aromatic compounds like o-methylanisole mdma.ch.

In acetonitrile, the reaction is believed to proceed through an ionic mechanism, where the solvent facilitates the polarization of the N-Br bond, increasing the electrophilic character of the bromine atom. This method effectively suppresses side-chain bromination, which can be a competing pathway when using radical initiators mdma.ch. The research by Carreño et al. (1995) highlights the efficacy of this system, demonstrating that 2-methylanisole can be converted to this compound in 95% yield in just 30 minutes at room temperature mdma.ch.

| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylanisole | NBS | Acetonitrile | This compound | 95 | Carreño et al., 1995 mdma.ch |

A review of the scientific literature indicates that indole (B1671886) organocatalysis is a methodology primarily employed in reactions such as bromolactonization of olefinic acids and the halogenation of the indole ring itself. There is no evidence to suggest that indole organocatalysis is a standard or effective method for the electrophilic aromatic bromination of anisole (B1667542) derivatives like o-methylanisole to produce this compound. Therefore, this specific catalytic approach is not considered a relevant synthetic strategy for the target compound.

To circumvent the hazards associated with the storage and handling of molecular bromine, methods for its in situ generation have been developed. These approaches typically involve the oxidation of a bromide salt, such as hydrogen bromide (HBr) or sodium bromide (NaBr), using a suitable oxidizing agent.

One common system involves the use of dimethyl sulfoxide (B87167) (DMSO) as an oxidant for HBr, which generates an electrophilic bromine species capable of brominating aromatic rings. Another approach is the use of a bromide-bromate couple in an acidic medium to produce bromine in the reaction mixture. These methods can offer a safer alternative for the bromination of o-methylanisole, although careful control of the reaction conditions is necessary to maintain high regioselectivity and yield.

In Situ Generation of Brominating Agents

Bromodimethylsulfonium Bromide Method

An effective method for the electrophilic aromatic bromination of sensitive substrates involves the use of bromodimethylsulfonium bromide. This reagent is conveniently generated in situ by reacting dimethyl sulfoxide (DMSO) with aqueous hydrobromic acid (HBr). It has been demonstrated to be a milder and more selective brominating agent compared to elemental bromine. nih.govsigmaaldrich.com The reaction mechanism involves the formation of the bromodimethylsulfonium ion, which then acts as the electrophile in the aromatic substitution reaction.

The increased selectivity of this reagent is particularly advantageous for substrates like 2-methylanisole, where the directing effects of the methyl and methoxy groups can lead to a mixture of products with less selective reagents. The use of bromodimethylsulfonium bromide favors the formation of the desired 4-bromo isomer due to steric hindrance at the ortho positions and the inherent preference for para substitution.

Table 1: Synthesis of this compound using Bromodimethylsulfonium Bromide

| Reactant | Reagents | Product | Key Features |

| 2-Methylanisole | Dimethyl Sulfoxide (DMSO), Hydrobromic Acid (HBr) | This compound | Mild reaction conditions, High selectivity compared to Br₂, Reagent generated in situ |

Ammonium (B1175870) Bromide and Oxone® Systems

A notable green chemistry approach to bromination utilizes a system of ammonium bromide (NH₄Br) as the bromine source and Oxone® (potassium peroxymonosulfate) as the oxidant. This method is lauded for being simple, efficient, and mild, often proceeding at ambient temperature in solvents like methanol (B129727) or water. researchgate.net This system avoids the use of hazardous molecular bromine and expensive catalysts, enhancing both safety and atom economy.

The reaction proceeds via the oxidation of bromide ions by Oxone® to generate an electrophilic bromine species in situ. This species then reacts with the activated aromatic ring of 2-methylanisole. The methodology demonstrates high regioselectivity for the para-position, yielding the desired this compound in good yields. researchgate.net The process is considered environmentally friendly as it reduces waste and avoids toxic reagents.

Table 2: Bromination of Activated Aromatics using Ammonium Bromide and Oxone®

| Bromine Source | Oxidant | Solvent | Temperature | Key Advantages |

| Ammonium Bromide (NH₄Br) | Oxone® | Methanol or Water | Ambient | Environmentally friendly, High regioselectivity, Mild conditions, No catalyst required |

Alternative Bromination Pathways

Reaction with 1-butyl-3-methylimidazolium Tribromide [(Bmim)Br₃]

Ionic liquids have emerged as versatile reagents and solvents in organic synthesis. 1-butyl-3-methylimidazolium tribromide, [(Bmim)Br₃], is an ionic liquid that serves as both a bromine carrier and a reaction medium. This reagent allows for the regioselective monobromination of activated aromatic compounds, such as 2-methylanisole, often under solvent-free conditions. sigmaaldrich.comaston.ac.uk

The reaction with [(Bmim)Br₃] typically provides the para-brominated product with excellent yields. aston.ac.uk The use of this ionic liquid can simplify the work-up procedure, as the product can often be isolated by simple extraction, and the ionic liquid can potentially be recovered and reused, adding to the sustainability of the process.

Vapor-Phase Bromination for Reduced Impurities

To minimize the formation of impurities, particularly di-brominated byproducts, vapor-phase bromination has been explored. While specific data for 2-methylanisole is limited, a patented method for its isomer, 3-methylanisole (B1663972), provides insight into this technique. The process involves reacting 3-methylanisole vapor with bromine vapor in a reaction zone under reduced pressure (e.g., 10 to 200 mm Hg) and at a temperature maintained below 100°C.

This method significantly reduces the formation of dibrominated impurities compared to liquid-phase reactions. Maintaining a molar excess of the anisole derivative in the vapor phase is crucial for achieving high selectivity for the mono-brominated product. Although developed for 4-bromo-3-methylanisole, the principles of this technique could be adapted for the synthesis of this compound to enhance product purity.

Green Chemistry Approaches in this compound Synthesis

Sustainable Oxidative Bromination Techniques

Sustainable oxidative bromination represents a significant advancement in green chemistry, aiming to replace hazardous molecular bromine with safer bromide salts (like HBr or NaBr) in conjunction with an environmentally benign oxidant.

One such approach is aerobic bromination, which utilizes oxygen from the air as the terminal oxidant. This process can be promoted by a catalytic amount of an ionic liquid. For instance, various bromoarenes can be synthesized using HBr or a combination of NaBr and acetic acid (AcOH) as the bromine source, with an ionic liquid catalyst and an O₂ atmosphere. aston.ac.uk This methodology offers controllable chemoselectivity, allowing for mono- or even multi-bromination by adjusting reaction conditions. aston.ac.uk The Ammonium Bromide and Oxone® system described earlier is another prime example of an oxidative bromination technique that aligns with the principles of green chemistry by avoiding harsh reagents and minimizing waste. researchgate.net These methods provide a pathway to synthesize this compound with a reduced environmental footprint.

Continuous Flow Microreaction Systems for Enhanced Selectivity

Continuous flow chemistry, utilizing microreaction systems, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processes. durham.ac.ukbeilstein-journals.org These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced selectivity, improved safety, and higher yields. researchgate.net

For the synthesis of compounds like 4-bromo-3-methylanisole, a close isomer of the target compound, a continuous homogeneous bromination has been successfully developed in a modular microreaction system. researchgate.net In this setup, solutions of the substrate (e.g., 3-methylanisole) and the brominating agent (e.g., Br₂) are continuously pumped and mixed in a microreactor. The precise control over stoichiometry and the short residence times possible in these systems allow for highly selective mono-bromination, significantly reducing the formation of di-brominated byproducts. researchgate.net This technology is scalable and can be adapted for the selective synthesis of this compound, offering a safer way to handle hazardous reagents like bromine and ensuring a more consistent product quality. beilstein-journals.orgresearchgate.net

Table 2: Advantages of Continuous Flow Synthesis for Bromination

| Feature | Benefit |

|---|---|

| Precise Temperature Control | Minimizes side reactions, improving selectivity. |

| Enhanced Mixing | Ensures homogeneous reaction conditions, leading to consistent product formation. |

| Short Residence Time | Allows for rapid reactions and can prevent over-halogenation. |

| Improved Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. |

| Scalability | Production can be increased by operating the system for longer durations or by parallelizing reactors. |

| High Selectivity | Can achieve high conversion rates with minimal byproduct formation (e.g., <0.5% bis-brominated byproducts). researchgate.net |

Purification and Characterization of Synthetic Products

Following synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, byproducts, and residual reagents. Characterization of the purified compound is then performed to confirm its identity and purity.

Recrystallization Techniques

Recrystallization is a common and effective method for purifying solid organic compounds. The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, which is a solid at room temperature, a suitable solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

A documented procedure for the purification of this compound involves recrystallization from hexane. prepchem.com The process consists of dissolving the crude solid in a minimum amount of hot hexane. As the solution cools slowly, the solubility of this compound decreases, leading to the formation of crystals. Impurities are typically left behind in the cooled solvent (mother liquor). The purified crystals are then isolated by filtration.

Chromatographic Purification Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are powerful tools for the separation and purification of compounds from a mixture. These methods are based on the differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography is a widely used preparative technique. For the purification of this compound and its derivatives, a column packed with a solid adsorbent like silica (B1680970) gel is often used. mdpi.com The crude mixture is applied to the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through it. Components separate based on their differing affinities for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially and analyzed (e.g., by Thin-Layer Chromatography) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical and preparative-scale purification. sielc.com For bromo-anisole compounds, reverse-phase (RP) HPLC is a common method. In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile and/or methanol and water. sielc.com The separation is based on the differential hydrophobic interactions of the sample components with the stationary phase. The method is scalable and can be used to isolate high-purity this compound and its impurities for characterization. sielc.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen peroxide |

| Sodium bromide |

| 4-bromoanisole |

| bis[1-methyl-3-(3-sulfopropyl)imidazolium] hexafluorotitanate |

| Hydrobromic acid |

| Bromine |

| Vanadium-dependent bromoperoxidases |

| 4-bromo-3-methylanisole |

| 3-methylanisole |

| Hexane |

| Acetonitrile |

| Methanol |

| 4-Bromo-2-chloro-6-methylanisole |

Reactivity and Advanced Chemical Transformations of 4 Bromo 2 Methylanisole

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 4-bromo-2-methylanisole is a valuable substrate for these transformations. These reactions, often catalyzed by transition metals, facilitate the coupling of two different organic fragments.

The Suzuki-Miyaura reaction is a widely utilized cross-coupling method that forms a carbon-carbon bond between an organoboron compound and an organic halide. This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

Palladium catalysts are paramount in facilitating Suzuki-Miyaura reactions. The catalytic cycle typically begins with the oxidative addition of the aryl bromide, such as this compound, to a palladium(0) complex. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of ligands, bases, and solvents can significantly influence the efficiency and selectivity of the reaction. For instance, palladium(II) hydroxide (B78521) has been used as a catalyst with potassium phosphate (B84403) as the base to achieve good yields in the synthesis of biaryl analogs. nih.gov Similarly, palladium(0) tetrakis(triphenylphosphine) has been employed in conjunction with potassium phosphate at elevated temperatures. nih.gov The development of palladacycle precatalysts has also provided efficient routes for these transformations. acs.org

A variety of palladium catalysts and reaction conditions have been explored for coupling aryl halides. The following table summarizes some examples:

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Ln | K₂CO₃ | Aqueous | 70 | up to 97 researchgate.net |

| Substituted Bromobenzene | Substituted phenylboronic acids | Pd(OH)₂ | K₃PO₄ | - | 65 | Good to Excellent nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | 90 | 31-46 nih.gov |

| 4-Chloroanisole | - | Pd precatalyst (1) + tBuBrettPhos (L5) | KOH | 1,4-Dioxane/H₂O | 80 | 85 acs.org |

A primary application of the Suzuki-Miyaura coupling of this compound is the synthesis of biaryl compounds. nih.gov These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials. nih.gov By coupling this compound with various arylboronic acids, a diverse library of substituted biaryls can be accessed. For example, the reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a derivative of 4-bromo-2-methylaniline, with different boronic acids yields a series of mono- and disubstituted biaryl compounds. nih.gov This strategy has been successfully employed to create biaryl analogs with potential anti-inflammatory and analgesic properties. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides. semanticscholar.org The process typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. semanticscholar.orgnih.gov The choice of these components is crucial for achieving high yields and can be optimized for specific substrates. nih.gov

This methodology has proven valuable in the synthesis of complex molecules, including kinase inhibitors. nih.gov For example, substituted 6-arylquinazolin-4-amines, which have shown potent and selective inhibition of certain kinases, can be prepared using this reaction. nih.gov The synthesis involves coupling a halogenated quinazoline (B50416) precursor with an appropriate amine in the presence of a palladium catalyst. The resulting aryl amines are key components of these biologically active molecules.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Result |

| Bromobenzene | Secondary Amines | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi, t-BuONa, Cs₂CO₃ | Toluene | >95% conversion nih.gov |

| Bromopyridines | Primary and Secondary Amines | Palladium catalyst with mono- or bisphosphine ligands | KF/alumina | - | Efficient C-N coupling semanticscholar.org |

The Negishi coupling is another powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.orgnumberanalytics.com This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms and its high functional group tolerance, often employing palladium or nickel catalysts. wikipedia.orgorganic-chemistry.org

The general mechanism involves the oxidative addition of the organic halide to the metal catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to give the coupled product. libretexts.org While specific examples directly involving this compound are less commonly detailed in general literature, the principles of Negishi coupling are broadly applicable to aryl bromides. The versatility of this reaction makes it a key tool in the total synthesis of complex natural products and other intricate organic molecules. wikipedia.org Recent advancements have focused on developing more active and robust catalysts, including those based on nickel, to expand the scope and efficiency of the reaction, even for less reactive aryl chlorides. organic-chemistry.orgdicp.ac.cn

Suzuki-Miyaura Cross-Coupling Reactions

Aryne Formation and Cycloaddition Reactions

Beyond cross-coupling reactions, this compound can be a precursor for the formation of highly reactive intermediates known as arynes. Arynes are neutral, highly strained molecules containing a formal triple bond within an aromatic ring. researchgate.netwiley-vch.de

The generation of an aryne from an aryl halide typically requires a strong base. For instance, treating 2-bromo-4-methylanisole (B1265754) with sodium amide in liquid ammonia (B1221849) can lead to the formation of a benzyne (B1209423) intermediate. researchgate.netresearchgate.net This intermediate is not isolated but is trapped in situ by a suitable reacting partner.

Once formed, these arynes are potent electrophiles and dienophiles, readily undergoing cycloaddition reactions. wiley-vch.de A classic example is the [4+2] cycloaddition (Diels-Alder reaction) with dienes like furan. caltech.edu These reactions provide a powerful method for the construction of complex, polycyclic aromatic and heterocyclic ring systems that would be challenging to synthesize through other means. The regioselectivity of these reactions can often be influenced by the substitution pattern on the aryne precursor. wiley-vch.de

Synthesis of Polycyclic Aromatic Compounds

The carbon-bromine bond in this compound is a key handle for forming new carbon-carbon bonds through cross-coupling reactions, a foundational strategy for constructing polycyclic aromatic compounds (PACs). PACs are a large class of molecules with diverse applications, including in materials science and as ligands for transition metals. psu.edu

A notable application involves the Suzuki coupling reaction. In one synthetic approach, this compound is first converted to its corresponding boronic acid, 4-methoxy-2-methylphenylboronic acid. psu.edu This boronic acid can then be coupled with other aryl halides. For instance, its reaction with 1-bromo-3,4-dihydronaphthalene-2-carbaldehyde under Suzuki conditions yields a complex biaryl intermediate. This intermediate can then undergo a base-mediated cyclization to form angularly fused polyaromatic systems, demonstrating a pathway to elaborate PACs from a relatively simple starting material. psu.edu

Table 1: Example of a Suzuki Coupling Reaction Intermediate for PAC Synthesis

| Reactant 1 | Reactant 2 | Coupling Type | Key Transformation |

|---|---|---|---|

| 4-Methoxy-2-methylphenylboronic acid (derived from this compound) | 1-Bromo-3,4-dihydronaphthalene-2-carbaldehyde | Suzuki Coupling | Formation of a C(aryl)-C(aryl) bond, leading to a precursor for polycyclic aromatic compounds. psu.edu |

Applications in Complex Natural Product Synthesis

The strategic placement of functional groups in this compound makes it a valuable starting material in the total synthesis of complex natural products. Its utility has been demonstrated in the synthesis of cephanolides B and C, which are intricate diterpenoids. researchgate.net

The synthesis commenced with this compound, leveraging its structure to build the core 6-5-6 cis-fused tricyclic ring system characteristic of the cephalotaxus diterpenoid family. A key step in this synthetic route was a palladium-catalyzed cascade cyclization, which efficiently constructed this complex core. The presence of the bromine atom allows for such catalytic transformations, highlighting the compound's role as a crucial initiator for assembling complex molecular frameworks. researchgate.net

Nucleophilic Substitution Reactions

While classic nucleophilic aromatic substitution on electron-rich rings like anisole (B1667542) derivatives is generally difficult, the term is often used more broadly in modern organic chemistry to include metal-catalyzed cross-coupling reactions that achieve a formal substitution of a halide. The bromine atom on this compound is readily replaced by various functional groups through such transition-metal-catalyzed processes.

Introduction of Various Functional Groups

The aryl bromide in this compound is an excellent substrate for introducing a wide array of functional groups, significantly enhancing its synthetic utility. These transformations are typically achieved via palladium, copper, or other transition-metal catalysts.

For example, the bromine can be substituted to form new C-N bonds. One industrial process describes the reaction of a related compound, 4-bromo-3-methylanisole, with formanilide (B94145) in the presence of cuprous iodide (CuI) and potassium carbonate to produce 4-methoxy-2-methyldiphenylamine, an important intermediate for dyes. researchgate.net This type of reaction, an Ullmann condensation, is a classic method for aryl-amine bond formation. Similar transformations are applicable to this compound.

Furthermore, the bromine atom can be replaced to form C-O, C-S, and C-P bonds through analogous cross-coupling reactions, such as the Buchwald-Hartwig amination and its variants for etherification and thiolation. These reactions allow for the facile introduction of diverse functionalities, making this compound a versatile node for building molecular complexity.

Table 2: Examples of Functional Group Introduction via Formal Nucleophilic Substitution

| Starting Material | Reagent/Nucleophile | Catalyst System (Example) | Resulting Functional Group | Reaction Type |

|---|---|---|---|---|

| This compound | Aniline (B41778) / Formanilide | CuI / K₂CO₃ | Diarylamine (-NH-Aryl) | Ullmann Condensation researchgate.net |

| This compound | Alcohol / Phenol | Pd catalyst / Ligand / Base | Aryl Ether (-O-Alkyl/Aryl) | Buchwald-Hartwig Etherification |

| This compound | Thiol | Pd or Cu catalyst / Ligand / Base | Aryl Thioether (-S-Alkyl/Aryl) | Aryl Thiolation |

C-H Functionalization

Direct C-H functionalization represents a powerful and atom-economical approach to modifying aromatic rings. While the methoxy (B1213986) group of an anisole derivative typically directs functionalization to the ortho position, recent advances have enabled selective reactions at the more remote meta position.

Palladium-Catalyzed meta-C–H Arylation of Anisole Derivatives

Controlling site-selectivity in C-H functionalization is a major challenge. nih.gov The methoxy group is a strong ortho-director in many C-H activation manifolds. However, achieving arylation at the meta position is highly desirable as it opens up new synthetic pathways. Researchers have developed innovative catalytic systems to reverse the conventional selectivity. thieme.deuva.nl A key strategy involves the use of palladium/norbornene (Pd/NBE) cooperative catalysis. thieme.deuva.nl In this system, the norbornene mediator plays a crucial role in facilitating the C-H activation at the sterically more accessible meta position, overriding the electronic preference for the ortho position. rsc.org

Ligand Design for Site-Selectivity Control

The ligand bound to the palladium center is critical for controlling the efficiency and selectivity of meta-C-H arylation. A significant breakthrough came with the development of a new class of S,O-ligands (thioether carboxylic acids). thieme.deuva.nl This catalytic system, combining a palladium source, an S,O-ligand, and a norbornene mediator, has proven to be highly efficient for the meta-C-H arylation of a broad range of anisole derivatives, including those with both electron-donating and electron-withdrawing substituents. nih.govuva.nl

The precise mechanism is complex, but density functional theory (DFT) calculations suggest that the meta-C-H activation step is selectivity-determining. rsc.org The design of the ligand and the norbornene mediator are crucial. For example, using a norbornene with bulky substituents at the bridgehead position can sterically hinder approach to the ortho C-H bonds, thereby favoring activation of the meta C-H bond. rsc.orgchemrxiv.org This strategy overcomes the "ortho constraint" often observed in these reactions. nih.gov While this compound itself is not the primary substrate in these specific studies, the principles established are directly applicable. The methodology allows for the arylation of anisoles that already possess substituents, making it a powerful tool for the late-stage functionalization of complex molecules. The bromine in this compound could then be used in a subsequent, orthogonal cross-coupling reaction.

Table 3: Components for meta-C-H Arylation of Anisole Derivatives

| Component | Role | Example | Reference |

|---|---|---|---|

| Catalyst | Activates C-H bond | Pd(OAc)₂ | researchgate.net |

| Ligand | Controls selectivity and efficiency | S,O-Ligand (Thioether carboxylic acid) | thieme.deuva.nl |

| Mediator | Facilitates C-H activation and directs site-selectivity | Norbornene (NBE) or modified NBEs | rsc.org |

| Solvent | Can have a positive effect on C-H activation | Hexafluoroisopropanol (HFIP) | thieme.de |

Overcoming Ortho-Constraint in Aryl Ether Functionalization

The functionalization of aryl ethers at the ortho position to the alkoxy group can be challenging due to steric hindrance. However, methods have been developed to overcome this "ortho-constraint," enabling the selective introduction of substituents at this position. While specific studies focusing solely on overcoming this constraint for this compound are not prevalent in the reviewed literature, the principles of directed ortho-metalation (DoM) are broadly applicable. In a typical DoM strategy, the methoxy group would direct a strong base, such as an organolithium reagent, to deprotonate the adjacent ortho position (C-3). The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. The interplay between the directing effect of the methoxy group and the steric hindrance from the adjacent methyl group would be a key factor in the efficiency of such a transformation.

Nitration Reactions and Dienone Formation

The nitration of substituted anisoles, including this compound, is a well-studied reaction that can lead to a variety of products, including nitro-substituted aromatic compounds and non-aromatic dienone intermediates. researchgate.net

Ipso-nitration is a type of electrophilic aromatic substitution where the incoming nitro group displaces a substituent already present on the aromatic ring. In the case of this compound, ipso-attack could theoretically occur at the position bearing the bromo or the methyl group. Research on related 4-substituted toluenes and anisoles has shown that the extent of ipso-nitration is influenced by the nature of the substituent and the reaction conditions. cdnsciencepub.comrsc.org For instance, the nitration of 2-bromo-4-methylanisole in acetic anhydride (B1165640) results in products derived from ipso-attack at the methyl-substituted position. researchgate.net It is reasonable to infer that this compound would exhibit similar reactivity, with the potential for ipso-nitration at the C-2 methyl-substituted position.

The nitration of substituted anisoles in acetic anhydride can lead to the formation of stable, non-aromatic intermediates such as nitrocyclohexa-2,4-dienyl acetates and nitrocyclohexa-2,5-dienones. researchgate.net For example, the nitration of 2-bromo-4-methylanisole yields (Z)-4-bromo-3-methoxy-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate (B1210297) and 2-bromo-4-methyl-4-nitrocyclohexa-2,5-dienone, alongside the expected aromatic substitution product, 2-bromo-4-methyl-6-nitroanisole. researchgate.net These dienone and diene acetate products arise from the addition of the nitronium ion (ipso to the methyl group) followed by the capture of the resulting carbocation by acetate or loss of a proton. cdnsciencepub.com

The table below summarizes the products obtained from the nitration of a closely related isomer, 2-bromo-4-methylanisole, which provides insight into the potential products from the nitration of this compound.

| Reactant | Nitrating Conditions | Products | Reference |

|---|---|---|---|

| 2-Bromo-4-methylanisole | Acetic Anhydride | (Z)-4-bromo-3-methoxy-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate | researchgate.net |

| 2-bromo-4-methyl-4-nitrocyclohexa-2,5-dienone | researchgate.net | ||

| 2-bromo-4-methyl-6-nitroanisole | researchgate.net |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful synthetic tool for converting aryl halides into highly reactive organometallic species. wikipedia.org This transformation is particularly useful for substrates like this compound, where the bromine atom can be readily exchanged for a metal, typically lithium.

The treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid metal-halogen exchange reaction. wikipedia.org This process generates a new organometallic compound, 2-methyl-4-methoxyphenyllithium. The reaction is typically fast and efficient, driven by the formation of a more stable aryllithium species. wikipedia.org The presence of the methoxy and methyl groups on the aromatic ring can influence the reactivity and stability of the resulting aryllithium intermediate.

The in situ generated 2-methyl-4-methoxyphenyllithium is a potent nucleophile and can be readily trapped with a wide variety of electrophiles. nih.govnih.gov This allows for the introduction of diverse functional groups at the C-4 position of the original anisole ring. Examples of electrophiles that can be used include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and various halogenating agents. nih.govnih.gov This two-step sequence of metal-halogen exchange followed by electrophilic trapping provides a versatile strategy for the elaboration of the this compound scaffold.

The table below illustrates the general principle of metal-halogen exchange and subsequent electrophilic trapping.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 (Electrophile) | Final Product | Reference |

|---|---|---|---|---|---|

| This compound | Organolithium Reagent (e.g., n-BuLi) | 2-Methyl-4-methoxyphenyllithium | E+ (e.g., CO2, R2C=O) | 4-Substituted-2-methylanisole | wikipedia.org |

Advanced Spectroscopic and Computational Analysis of 4 Bromo 2 Methylanisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule. For 4-Bromo-2-methylanisole, both proton (¹H) and carbon-13 (¹³C) NMR are essential for unambiguous characterization.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. guidechem.com The spectrum is characterized by signals for the aromatic protons and the two methyl groups (one from the anisole (B1667542) moiety and one directly attached to the ring).

The aromatic region typically displays three signals due to the three protons on the benzene (B151609) ring. The substitution pattern (methoxy and methyl groups at positions 1 and 2, and bromine at position 4) dictates the chemical shifts and coupling patterns of these protons. The proton at C3 is typically a doublet, coupled to the proton at C5. The proton at C5 appears as a doublet of doublets, coupled to the protons at C3 and C6. The proton at C6 shows up as a doublet, coupled to the proton at C5.

The methoxy (B1213986) (-OCH₃) protons appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The methyl (-CH₃) protons attached to the aromatic ring also appear as a singlet, generally at a slightly lower chemical shift, around 2.2-2.4 ppm.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃ guidechem.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | Ar-H |

| ~7.15 | dd | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~3.80 | s | 3H | -OCH₃ |

| ~2.20 | s | 3H | Ar-CH₃ |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet. The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.

The carbon atom attached to the highly electronegative oxygen of the methoxy group (C1) appears at a significant downfield shift. Conversely, the carbon attached to the bromine atom (C4) also shows a downfield shift, though its position is influenced by the heavy atom effect. The quaternary carbons (C1, C2, and C4) are typically identifiable by their lower intensity in a standard proton-decoupled spectrum. The carbons of the two methyl groups appear at the highest field (lowest ppm values).

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃ guidechem.com

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C-OCH₃ (C1) |

| ~132.0 | C-Br (C4) |

| ~131.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~125.0 | C-CH₃ (C2) |

| ~115.0 | C-Br (C4) |

| ~111.0 | Aromatic CH |

| ~55.5 | -OCH₃ |

| ~16.0 | Ar-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz This technique is ideal for analyzing volatile compounds like this compound, allowing for both its identification and the detection of any impurities.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum serves as a chemical fingerprint.

For this compound, the mass spectrum will prominently feature the molecular ion (M⁺) peak. A key characteristic is the presence of an M+2 peak that is nearly equal in intensity to the molecular ion peak. nih.gov This isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. miamioh.edu The fragmentation pattern, resulting from the breakup of the molecular ion, can further confirm the structure by showing losses of fragments such as a methyl group (-15 amu) or a methoxy group (-31 amu). chemguide.co.uklibretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples directly, with minimal preparation. harricksci.com The ATR-IR spectrum of this compound displays a series of absorption bands characteristic of its structure. nih.gov

Key absorption bands include:

C-H Stretching (Aromatic): Weak to medium bands are typically observed just above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene ring. vscht.cz

C-H Stretching (Aliphatic): Stronger bands appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methoxy groups. vscht.cz

C=C Stretching (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

C-O Stretching (Ether): A strong, characteristic band for the aryl-alkyl ether linkage is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-Br Stretching: The absorption due to the carbon-bromine bond is typically found in the fingerprint region of the spectrum, at lower wavenumbers (around 500-600 cm⁻¹).

Table 3: Key ATR-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (-CH₃) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1275 | Asymmetric C-O Stretch | Aryl-Alkyl Ether |

| 500-600 | C-Br Stretch | Bromoarene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of substituted benzenes is primarily characterized by electronic transitions involving the π-electron system of the aromatic ring.

The benzene molecule exhibits characteristic absorption bands, which are influenced by the presence of substituents on the ring. In this compound, the methoxy (-OCH3), methyl (-CH3), and bromo (-Br) groups act as auxochromes. These substituents can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect) compared to unsubstituted benzene.

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the molecular structure, electronic properties, and reactivity of this compound and its derivatives, complementing experimental findings.

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of molecular systems with a favorable balance between accuracy and computational cost. scirp.org DFT calculations are used to determine ground-state properties such as electron density, total energy, and optimized molecular structures. scirp.org For this compound, DFT methods, such as B3LYP, are employed to model its electronic characteristics and predict its behavior in chemical reactions. scirp.orgsharif.edu

DFT calculations provide a detailed model of the electron density distribution across the this compound molecule. This distribution is fundamental to understanding the molecule's chemical properties. The electron density is not uniform; it is influenced by the electronegativity and resonance effects of the substituents. The methoxy group (-OCH3) is an electron-donating group, increasing electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the bromine atom is electronegative, withdrawing electron density through an inductive effect, but it can also donate electron density via resonance. The methyl group is weakly electron-donating. DFT can precisely map these electronic effects, identifying regions of high and low electron density which are crucial for predicting sites of electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. irjweb.comacs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comacs.org A small energy gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For derivatives of this compound, DFT calculations can quantify these energies and the resulting gap, providing a theoretical basis for comparing the reactivity of different analogs.

Interactive Data Table: Illustrative FMO Properties for Aryl Halide Derivatives

This table presents typical values for related compounds calculated using DFT methods to illustrate the concepts of FMO analysis.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Global Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Aryl-Br | -6.3 | -1.8 | 4.5 | 2.25 | 2.8 |

| Aryl-Cl | -6.4 | -1.7 | 4.7 | 2.35 | 2.7 |

| Aryl-I | -6.1 | -2.0 | 4.1 | 2.05 | 3.1 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.com It is an invaluable tool for understanding intermolecular interactions and predicting chemical reactivity. scirp.org The MEP map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack. scirp.org

Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack. scirp.org

Green: Regions of neutral or near-zero potential. scirp.org

For this compound, an MEP map would typically show a negative potential (red) around the oxygen atom of the methoxy group due to its lone pairs of electrons. The area around the bromine atom may show both positive (on the exterior, known as a σ-hole) and negative characteristics. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue). These maps help identify the most probable sites for non-covalent interactions, such as hydrogen bonding, and for the initial stages of chemical reactions. researchgate.net

Aryl bromides like this compound are common substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. researchgate.netrsc.org Computational studies, particularly using DFT, are instrumental in predicting and rationalizing the reactivity of such substrates.

Studies have shown that the reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, which correlates with the C-X bond dissociation energy. researchgate.net Computational models can confirm this trend by calculating the activation energies for related compounds. Furthermore, DFT-derived descriptors, such as atomic charges at the carbon atom bonded to the bromine and LUMO energies, can be correlated with experimental reaction yields. This predictive capability is crucial for optimizing reaction conditions and for the rational design of more complex synthetic pathways involving derivatives of this compound. mit.edu

Prediction of Reactivity in Cross-Coupling Reactions

Analysis of C-Br Bond Polarization

The polarization of the carbon-bromine (C-Br) bond in this compound is a critical feature influencing its reactivity and intermolecular interactions. This polarization is significantly modulated by the electronic effects of the substituents on the benzene ring, namely the methoxy (-OCH3) and methyl (-CH3) groups. Both groups are classified as electron-donating groups (EDGs), which enrich the electron density of the aromatic π-system.

The methoxy group, positioned para to the bromine atom, exerts a strong positive resonance (+R) effect and a weaker negative inductive (-I) effect. The methyl group, located ortho to the methoxy group and meta to the bromine, primarily contributes a positive inductive (+I) effect. The cumulative effect of these EDGs is an increase in electron density on the aromatic ring. This increased electron density at the carbon atom bonded to the bromine (C4) counteracts the electron-withdrawing inductive effect of the highly electronegative bromine atom.

Computational methods, particularly Natural Bond Orbital (NBO) analysis, are instrumental in quantifying this effect. NBO analysis calculates the charge distribution on each atom, providing a precise measure of bond polarity. A hypothetical NBO analysis would likely confirm a smaller charge separation across the C-Br bond in this compound relative to bromobenzene.

Table 1: Predicted Relative Atomic Charges and C-Br Bond Polarization Note: This table is illustrative, based on established principles of substituent electronic effects. Exact values would require specific quantum chemical calculations.

| Compound | Substituent Effects | Predicted Charge on C4 | Predicted Charge on Br | Expected C-Br Bond Polarity |

| Bromobenzene | -I effect from Br | δ+ | δ- | High |

| This compound | +R from -OCH3, +I from -CH3 | Less δ+ | Less δ- | Reduced |

Molecular Dynamics Simulations for Liquid State Interactions of Anisole Derivatives

Molecular Dynamics (MD) simulations serve as a powerful "computational microscope" to investigate the behavior of molecules in the liquid state. For anisole derivatives like this compound, MD simulations can elucidate the complex network of intermolecular forces that govern their bulk properties. These simulations model the motion of every atom in a system over time by numerically solving Newton's equations of motion.

The process begins with the creation of a simulation box containing a large number of molecules, arranged to represent the liquid's density. The interactions between atoms are described by a force field, which is a set of parameters and potential energy functions that define bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions. The accuracy of the simulation is highly dependent on the quality of the force field chosen.

Once the system is set up, it undergoes an equilibration phase, where the temperature and pressure are adjusted to the desired conditions, allowing the system to reach a stable thermodynamic state. Following equilibration, a production run is performed, during which the trajectories (positions and velocities) of all atoms are saved at regular intervals. Analysis of these trajectories provides detailed insights into both the structure and dynamics of the liquid, revealing how molecules orient themselves with respect to their neighbors and the specific interactions they form. osti.gov

Investigation of π-π Stacking and Weak Hydrogen Bonding (C-H…O, C-H…π)

In the liquid state, the interactions between molecules of this compound and other anisole derivatives are dominated by a combination of non-covalent forces, including π-π stacking and weak hydrogen bonds. MD simulations are particularly adept at characterizing these subtle yet crucial interactions.

π-π Stacking: The aromatic rings of anisole derivatives can interact through π-π stacking, a force driven primarily by London dispersion. nist.gov The anisole dimer has been proposed as a model system where π-stacking plays a significant role. researchgate.net The substitution pattern on the aromatic ring modifies the molecule's quadrupole moment, influencing the preferred geometry and strength of these stacking interactions. For instance, the electron-donating methoxy group in anisole affects the π-cloud, and the presence of other substituents like bromine and methyl in this compound would further tune this interaction. Computational studies on anisole derivatives have quantified the energy of these interactions. ijcce.ac.ir

Table 2: Computed and Experimental Interaction Energies for Anisole Dimers

| System | Method | Interaction Energy (kcal/mol) | Reference |

| Anisole Dimer | Experimental | 5.15 ± 0.29 | nist.gov |

| Anisole Dimer | CCSD(T)/CBS Calculation | 5.04 ± 0.40 | nist.gov |

| Methyl Acrylate + Anisole | M06-2X/6-31+G(d) Calculation | -6.9 | ijcce.ac.ir |

Weak Hydrogen Bonding (C-H…O and C-H…π): Beyond stacking, weaker hydrogen bonds are prevalent. These include interactions between a carbon-bound hydrogen (C-H), which acts as a soft acid, and a soft base. researchgate.net In the context of this compound, two primary types are of interest:

C-H…O Bonds: The hydrogen atoms of the methyl group or the aromatic ring of one molecule can form a weak hydrogen bond with the electronegative oxygen atom of the methoxy group on a neighboring molecule.

C-H…π Bonds: The hydrogen atoms can also interact favorably with the electron-rich π-system of an adjacent aromatic ring. nih.gov

Analysis of MD simulation trajectories allows for the identification of these interactions. By calculating radial distribution functions (RDFs) between specific atom pairs (e.g., the hydrogen of a methyl group and the oxygen of a methoxy group), one can determine the probability of finding them at a certain distance from each other. A sharp peak in the RDF at a short, characteristic distance is strong evidence for a specific interaction like a hydrogen bond. Similarly, spatial distribution functions can reveal the precise three-dimensional arrangement and orientation of molecules, confirming the geometries typical of C-H…O and C-H…π bonds.

Applications of 4 Bromo 2 Methylanisole in Advanced Organic Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

The utility of 4-Bromo-2-methylanisole is prominently highlighted in its role as a key intermediate for synthesizing compounds with potential therapeutic applications. Its chemical structure provides a scaffold that can be elaborated through various synthetic transformations to yield molecules with diverse biological activities.

Detailed research has demonstrated the successful incorporation of the this compound framework into several classes of biologically active molecules, underscoring its importance in medicinal chemistry and drug discovery.

This compound, also referred to as 2-bromo-4-methylanisole (B1265754) in some literature, is a crucial starting material for the total synthesis of certain sesquiterpenes. A notable example is the synthesis of (±)-herbertenolide, a sesquiterpene natural product. A documented synthetic route accomplishes the creation of (±)-herbertenolide in seven steps commencing from commercially available 2-bromo-4-methylanisole. mdpi.commdpi.com A critical step in this synthesis involves a highly chemoselective and stereospecific photodecarbonylation reaction of a crystalline intermediate, methyl-trans-3-(2-methyl-5-methoxyphenyl)-1,3-dimethyl-2-oxocyclohexancarboxylate, which establishes two adjacent stereogenic quaternary centers. mdpi.commdpi.com This strategic use of this compound showcases its role in building complex stereochemistry, a common challenge in natural product synthesis. mdpi.com

| Target Molecule | Starting Material | Key Intermediate | Number of Steps | Ref. |

| (±)-herbertenolide | 2-Bromo-4-methylanisole | methyl-trans-3-(2-methyl-5-methoxyphenyl)-1,3-dimethyl-2-oxocyclohexancarboxylate | 7 | mdpi.commdpi.com |

The synthesis of substituted anthraquinones, a class of compounds with a range of biological activities, can also originate from this compound. Specifically, it has been employed in the unambiguous synthesis of 1,8-dihydroxy-4-methylanthraquinone. conicet.gov.ar This synthetic process involves an aryne-forming reaction between 4-methoxy-3-cyanophthalide and 2-bromo-4-methylanisole. conicet.gov.ar The resulting intermediate, 1,8-dimethoxy-4-methylanthraquinone, is then demethylated to yield the final dihydroxyanthraquinone product. conicet.gov.ar This method confirms the structure of the natural product and demonstrates the utility of this compound in constructing the complex fused-ring system of anthraquinones. conicet.gov.ar

| Target Molecule | Reagents | Key Reaction Type | Intermediate | Ref. |

| 1,8-dihydroxy-4-methylanthraquinone | This compound, 4-methoxy-3-cyanophthalide | Aryne formation | 1,8-dimethoxy-4-methylanthraquinone | conicet.gov.ar |

Synthesis of Analgesic, Anti-inflammatory, and Antiviral Agents (General Anisole (B1667542) Derivatives)

The anisole scaffold is a recurring motif in medicinal chemistry, contributing to the pharmacological activity of various therapeutic agents. While direct synthesis pathways from this compound for specific named drugs are not extensively detailed in publicly available research, the broader class of anisole derivatives is instrumental in the development of molecules with significant biological effects. The methoxy (B1213986) group of the anisole ring can influence a molecule's polarity, metabolic stability, and ability to form hydrogen bonds, which are critical factors in drug-receptor interactions.

Analgesic and Anti-inflammatory Agents: Quinazoline (B50416) derivatives, many of which incorporate methoxyphenyl groups, have shown notable analgesic and anti-inflammatory properties mdpi.com. Similarly, studies on benzothiazole (B30560) derivatives have led to the synthesis of new compounds with potent in vivo anti-inflammatory and analgesic activities nih.govnih.gov. The synthesis of these heterocyclic systems often involves precursors that can be derived from functionalized anisoles. The strategic placement of substituents on the anisole ring is crucial for tuning the biological activity. For instance, in a series of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides, the position of a methyl group on an aniline (B41778) fragment, a common synthetic partner for anisole derivatives, significantly alters the analgesic effect nih.gov.

Antiviral Agents: The development of antiviral agents is a critical area of pharmaceutical research, with natural products and their synthetic derivatives providing a rich source of lead compounds nih.gov. Anisole-containing structures are found in various compounds investigated for antiviral activity. For example, the synthesis of novel pyrazole (B372694) derivatives has yielded compounds with potential antiviral effects frontiersin.org. The process of discovering and optimizing these agents often involves modifying core structures, where a substituted anisole like this compound could serve as a key building block for introducing specific lipophilic and electronic properties to enhance antiviral potency and target engagement purdue.edumdpi.com. The historical development of antiviral chemotherapy, from thiosemicarbazones to modern nucleoside phosphonates, underscores the continuous search for novel chemical scaffolds, a search where versatile intermediates play a pivotal role nih.gov.

| Therapeutic Agent Class | Relevant Scaffold | Potential Role of Anisole Derivatives |

| Analgesic & Anti-inflammatory | Quinazolines, Benzothiazoles | Introduction of methoxyphenyl groups to modulate activity |

| Antiviral | Pyrazoles, Diterpenoids | Building blocks for creating scaffolds with desired electronic and lipophilic properties |

Precursors for Advanced Medicinal Chemistry Scaffolds

This compound serves as a valuable precursor for constructing more complex molecular architectures that form the core of modern medicinal chemistry scaffolds. Its utility stems from the presence of multiple reactive sites: the bromine atom, which is amenable to various cross-coupling reactions, and the aromatic ring, which can undergo further substitution.

The carbazole (B46965) nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in naturally occurring alkaloids and its diverse biological activities metu.edu.trchim.it. Carbazoles are also key components in optoelectronic materials due to their charge transport properties metu.edu.tr. The synthesis of functionalized carbazoles often relies on the strategic cyclization of substituted biphenyl (B1667301) precursors.

This compound can be envisioned as a starting material for one of the aryl rings in such a precursor. The bromine atom allows for palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to form the crucial C-N or C-C bond that leads to the biphenyl system. Subsequent intramolecular cyclization, often through C-H activation or other ring-closing methodologies, yields the carbazole framework organic-chemistry.orgnih.gov. For example, a common strategy involves the palladium-catalyzed reaction between an o-iodoaniline and a silylaryl triflate, followed by cyclization to form the carbazole organic-chemistry.org. The substituents on the starting anisole, the methyl and methoxy groups, become integral features of the final carbazole, influencing its electronic properties and biological activity. Various transition metals, including gold, platinum, and rhodium, have also been employed to catalyze the cyclization of indole-tethered allenes or other precursors to form the carbazole skeleton chim.itnih.gov.

| Carbazole Synthesis Strategy | Key Reaction Type | Role of Bromo-Aromatic Precursor |

| Palladium-Catalyzed Amination/Arylation | Buchwald-Hartwig Amination, Suzuki Coupling | Provides one of the aryl rings for the biphenyl intermediate |

| Transition Metal-Catalyzed Cyclization | C-H Activation, Allene Carbocyclization | Forms part of the initial substrate prior to ring closure |

| Cadogan Reaction | Reductive Cyclization of Nitro-biphenyls | Can be used to form the heterocyclic ring from a precursor made using a bromoanisole |

Building Block for Functional Materials

The unique electronic and structural features of this compound make it a versatile building block for the synthesis of a wide range of functional materials. The interplay between the electron-donating methoxy group, the methyl group, and the reactive bromine atom on the aromatic ring allows for precise tuning of the properties of resulting materials.

Synthesis of Dyes and Color Formers (e.g., Black Fluorane Dye)

Substituted aromatic compounds are fundamental to the dye industry. Bromo-aromatics, in particular, serve as key intermediates in the synthesis of various colorants. For instance, the synthesis of the historic dye Tyrian purple (6,6′-dibromoindigo) involves 4-bromo-2-nitrobenzaldehyde (B1297750) as a key intermediate nih.gov. This precursor shares a substitution pattern that could potentially be accessed from bromo-anisole derivatives through functional group manipulation.